Dibutyl isophthalate
CAS No.: 3126-90-7
Cat. No.: VC3706523
Molecular Formula: C16H22O4
Molecular Weight: 278.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3126-90-7 |
---|---|
Molecular Formula | C16H22O4 |
Molecular Weight | 278.34 g/mol |
IUPAC Name | dibutyl benzene-1,3-dicarboxylate |
Standard InChI | InChI=1S/C16H22O4/c1-3-5-10-19-15(17)13-8-7-9-14(12-13)16(18)20-11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3 |
Standard InChI Key | GOPWOUQJIMLDDM-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCC |
Canonical SMILES | CCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCC |
Introduction
Physical and Chemical Properties
Theoretical Physical Properties
Based on structural similarities to other phthalate esters, dibutyl isophthalate is likely to exist as a colorless to pale yellow oily liquid at room temperature. While specific data on dibutyl isophthalate is limited, we can extrapolate some properties based on related compounds:
Chemical Reactivity
As an ester, dibutyl isophthalate would be expected to undergo typical ester reactions including hydrolysis under acidic or basic conditions, producing isophthalic acid and butanol. Like other phthalate esters, it may react with acids to liberate heat along with alcohols and acids. It would likely be incompatible with strong oxidizing agents and strong bases.
Synthesis and Production
Synthetic Pathways
The most common method for synthesizing dibutyl isophthalate would theoretically involve the esterification of isophthalic acid with n-butanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Alternatively, it could be synthesized through the reaction of isophthalic acid chloride with n-butanol.
The general reaction can be represented as:
Isophthalic acid + 2 n-butanol → Dibutyl isophthalate + 2 H2O
Applications and Uses
Comparative Advantages
The unique spatial arrangement of dibutyl isophthalate might provide advantages in certain applications where the properties of ortho-phthalates are suboptimal. For instance, the linear structure might result in different migration rates when used as a plasticizer, potentially affecting durability and leaching characteristics of the final products.
Regulatory Status
Current Regulations
There appear to be no specific regulations for dibutyl isophthalate in major jurisdictions. This contrasts with DBP, which is regulated under various frameworks:
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DBP is listed under California's Proposition 65 as a reproductive toxicant
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DBP has established occupational exposure limits including NIOSH REL and OSHA PEL of 5 mg/m³ TWA
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DBP has an IDLH (Immediately Dangerous to Life or Health) value established by NIOSH
The lack of specific regulations for dibutyl isophthalate likely reflects the limited research and commercial use of this compound rather than established safety.
Future Regulatory Considerations
As regulators increasingly scrutinize phthalate esters as a class, dibutyl isophthalate could potentially face similar regulatory attention in the future, particularly if it comes into wider use as a replacement for more regulated phthalates. A thorough hazard and risk assessment would be necessary to determine appropriate regulatory measures.
Comparison with Related Compounds
Dibutyl Isophthalate vs. Dibutyl Phthalate
The key differences between these isomers include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume